molecular formula C7H5BrClNO3 B6254870 1-bromo-2-chloro-5-methoxy-3-nitrobenzene CAS No. 1263376-18-6

1-bromo-2-chloro-5-methoxy-3-nitrobenzene

Cat. No.: B6254870
CAS No.: 1263376-18-6
M. Wt: 266.5
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Bromo-2-chloro-5-methoxy-3-nitrobenzene is an organic compound with the molecular formula C7H5BrClNO3 It is a derivative of benzene, substituted with bromine, chlorine, methoxy, and nitro groups

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Bromo-2-chloro-5-methoxy-3-nitrobenzene can be synthesized through a multi-step process involving electrophilic aromatic substitution reactions. The synthesis typically starts with the nitration of a suitable benzene derivative, followed by bromination and chlorination under controlled conditions. The methoxy group can be introduced via a nucleophilic substitution reaction using methanol as the nucleophile.

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reagent concentrations to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-2-chloro-5-methoxy-3-nitrobenzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles under appropriate conditions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Oxidation Reactions: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Oxidation: Potassium permanganate in an alkaline medium.

Major Products Formed

    Substitution: Formation of derivatives with different substituents replacing bromine or chlorine.

    Reduction: Formation of 1-bromo-2-chloro-5-methoxy-3-aminobenzene.

    Oxidation: Formation of 1-bromo-2-chloro-5-hydroxy-3-nitrobenzene.

Scientific Research Applications

1-Bromo-2-chloro-5-methoxy-3-nitrobenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in the development of pharmaceuticals.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-bromo-2-chloro-5-methoxy-3-nitrobenzene involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The bromine and chlorine atoms can participate in halogen bonding, influencing the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

    1-Bromo-2-chlorobenzene: Lacks the methoxy and nitro groups, resulting in different chemical properties and reactivity.

    1-Bromo-2-chloro-4-nitrobenzene: Similar structure but lacks the methoxy group.

    1-Bromo-2-chloro-5-methoxybenzene:

Uniqueness

1-Bromo-2-chloro-5-methoxy-3-nitrobenzene is unique due to the presence of all four substituents on the benzene ring, which imparts distinct chemical properties and reactivity. The combination of bromine, chlorine, methoxy, and nitro groups makes it a versatile compound for various chemical transformations and applications in research.

Properties

CAS No.

1263376-18-6

Molecular Formula

C7H5BrClNO3

Molecular Weight

266.5

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.